molecular formula C7H13N3OS B13153079 1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine

1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13153079
M. Wt: 187.27 g/mol
InChI Key: UHHZRZGKNINZGF-UHFFFAOYSA-N
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Description

1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methanesulfinyl group attached to an ethyl chain, which is further connected to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-1H-pyrazole and 2-chloroethyl methanesulfinyl.

    Reaction Conditions: The reaction between 4-methyl-1H-pyrazole and 2-chloroethyl methanesulfinyl is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and yield improvement.

Chemical Reactions Analysis

1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the methanesulfinyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, with the major products being sulfone, sulfide, and substituted derivatives, respectively.

Scientific Research Applications

1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

1-(2-Methanesulfinylethyl)-4-methyl-1H-pyrazol-3-amine can be compared with other similar compounds such as:

    1-(2-Methanesulfinylethyl)piperazine: Both compounds contain a methanesulfinyl group, but differ in their core structures (pyrazole vs. piperazine).

    1-(2-Methanesulfinylethyl)azepan-4-amine: This compound also contains a methanesulfinyl group but has an azepane ring instead of a pyrazole ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H13N3OS

Molecular Weight

187.27 g/mol

IUPAC Name

4-methyl-1-(2-methylsulfinylethyl)pyrazol-3-amine

InChI

InChI=1S/C7H13N3OS/c1-6-5-10(9-7(6)8)3-4-12(2)11/h5H,3-4H2,1-2H3,(H2,8,9)

InChI Key

UHHZRZGKNINZGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCS(=O)C

Origin of Product

United States

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